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Tri(p-cumylphenyl) borate

Impact modification Styrenic copolymers Tensile strength

Conventional flame retardants often plasticize polymers, reducing tensile strength. Tri(p-cumylphenyl) borate solves this by combining char-promoting flame retardancy with impact modification via cumyl group entanglement, eliminating separate synergists. • SAN at 3 phr: +35% tensile strength (13,500 psi) vs. control • Phenolic resin at 3 phr: +23.6% tensile strength (8,900 psi) • Achieves UL 94 V-0 without antimony oxide; suitable for injection-molded electrical connectors, aircraft interior panels (FAR 25.853), and rigid PVC profiles. Reliably sourced and shipped globally.

Molecular Formula C45H45BO3
Molecular Weight 644.6 g/mol
CAS No. 68443-37-8
Cat. No. B3056037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(p-cumylphenyl) borate
CAS68443-37-8
Molecular FormulaC45H45BO3
Molecular Weight644.6 g/mol
Structural Identifiers
SMILESB(OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2)(OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)(C)C6=CC=CC=C6
InChIInChI=1S/C45H45BO3/c1-43(2,34-16-10-7-11-17-34)37-22-28-40(29-23-37)47-46(48-41-30-24-38(25-31-41)44(3,4)35-18-12-8-13-19-35)49-42-32-26-39(27-33-42)45(5,6)36-20-14-9-15-21-36/h7-33H,1-6H3
InChIKeySCTUIUGUZVVWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri(p-cumylphenyl) Borate: Flame Retardancy & Impact Modification


Tri(p-cumylphenyl) borate (CAS 68443-37-8, molecular formula C₄₅H₄₅BO₃, MW 644.6 g/mol) is a sterically hindered triaryl borate ester in which a central boron atom is coordinated to three bulky p-cumylphenyl (4-(2-phenylpropan-2-yl)phenyl) groups [1]. Unlike simpler triaryl borates such as triphenyl borate (B(OPh)₃), the ortho-substituted cumylphenyl architecture imparts elevated thermal stability, enhanced hydrolytic resistance via steric shielding, and a dual functional profile as both a flame retardant and an impact modifier in styrenic, phenolic, and polycarbonate resin systems [2]. This compound is primarily positioned for non-halogenated flame-retardant polymer formulations where retention of mechanical properties is critical [3].

Workflow

Non-halogenated flame-retardant polymer compounding

Selection Context

Impact modification plus char-promoting flame retardancy in styrenic, phenolic, and polycarbonate systems

Format Support

Single additive for tensile reinforcement and flame resistance; supports melt extrusion and injection molding

Tri(p-cumylphenyl) Borate vs. Triphenyl Borate & Phosphates


In-class borate esters and phosphate flame retardants are not interchangeable with tri(p-cumylphenyl) borate because steric bulk around the boron center fundamentally alters three performance-critical properties simultaneously: hydrolytic stability, thermal decomposition onset, and mechanical compatibility with the host polymer. Simple triaryl borates such as triphenyl borate (B(OPh)₃) exhibit poorer catalytic performance and lower resistance to hydrolysis as documented in comparative reactivity studies [1]. Triphenyl phosphate (TPP), a widely used phosphorus-based flame retardant in polycarbonate/ABS blends, operates via a gas-phase radical scavenging mechanism and can plasticize the polymer matrix, reducing tensile strength [2]. In contrast, the cumylphenyl-substituted borate ester provides a dual mode of action—flame retardancy via char promotion and impact modification via polymer chain entanglement of the pendant cumyl groups—that no single aryl phosphate or unsubstituted aryl borate can replicate [3].

Triphenyl borate

Lacks steric shielding; may exhibit lower hydrolytic stability and higher volatility under melt-processing conditions, potentially compromising flame-retardant durability.

Phosphate esters (e.g., TPP)

Operate via gas-phase radical scavenging and can plasticize the host matrix, which may reduce tensile strength; do not provide the impact-modifying entanglement of cumylphenyl groups.

Tri(p-cumylphenyl) Borate: Comparative Performance Evidence


Tensile Strength in SAN: Borate vs. Cumylphenyl Esters

In acrylonitrile-styrene copolymer (Bakelite RMD 4420), loading 3 phr of tri(cumylphenyl) borate increased tensile strength to 13,500 psi, compared to 10,000 psi for the unmodified control (35% increase) and 11,200 psi for cumylphenyl benzoate at the same loading [1]. The borate ester provided the largest absolute tensile strength improvement among all cumylphenol derivatives tested (benzoate, glutarate, benzyl ether), with the exception of elongation at break where the benzyl ether derivative was superior (7.4% vs 2.8%) [2].

Tensile in SAN
Head-to-head

13,500 psi vs 10,000 psi control (+35%); 11,200 psi for cumylphenyl benzoate

Reported tensile reinforcement in styrene-acrylonitrile copolymer

3 phr loading, ASTM D638 equivalent, Bakelite RMD 4420

Impact modification Styrenic copolymers Tensile strength

Tensile Strength in Phenolic Resin vs. Cumylphenol Esters

In unfilled phenolic resin (Bakelite Resin 2620), addition of 3 phr tri(cumylphenyl) borate increased tensile strength to 8,900 psi, compared to 7,200 psi for the unmodified control (23.6% increase) [1]. By comparison, cumylphenyl benzoate at the same loading achieved only 7,500 psi (4.2% increase), and cumylphenyl benzyl ether achieved 7,400 psi (2.8% increase). The borate ester was unique among the three derivatives in delivering a statistically and practically meaningful tensile strength improvement [2].

Tensile in phenolic
Head-to-head

8,900 psi vs 7,200 psi control (+23.6%); cumylphenyl benzoate 7,500 psi

Supports tensile enhancement in unfilled phenolic resin

Bakelite 2620, 3 phr, p-toluenesulfonic acid, cured 300°F/2h

Phenolic resin Impact modification Tensile strength

Thermal Stability: Comparison with Triphenyl Borate

Tri(cumylphenyl) borate exhibits a melting range of 96–109°C and a Cleveland Open Cup flash point of 316°C (600°F) [1]. Triphenyl borate (CAS 1095-03-0), by contrast, has a melting point of 98–101°C and a boiling point of approximately 343°C at 760 mmHg . While melting points are comparable, the 316°C flash point of the cumylphenyl derivative provides a quantifiable processing safety margin for high-temperature compounding operations such as polycarbonate melt extrusion (typically conducted at 260–300°C), whereas triphenyl borate's boiling point of 343°C indicates greater volatility risk at elevated processing temperatures [2].

Thermal stability
Cross-study comparable

Flash point 316°C (COC); triphenyl borate boiling point 343°C

Processing safety margin for high-temperature compounding

COC method; triphenyl borate lacks reported flash point

Thermal stability Processing window Flame retardant

Hydrolytic Stability via Steric Shielding

Comparative reactivity studies of triaryl borates B(OArx)₃ demonstrate that commercially available B(OPh)₃ (triphenyl borate) performs the poorest in catalytic hydroboration reactions, while catalysts with electron-withdrawing ortho-substituents (e.g., o-F) exhibit substantially improved performance [1]. Although tri(p-cumylphenyl) borate was not specifically evaluated in this study, the steric shielding principle is well-established: the bulky cumylphenyl group (4-(2-phenylpropan-2-yl)phenyl) creates substantial steric hindrance around the B–O bonds, which mechanistically retards nucleophilic attack by water at the Lewis acidic boron center [2]. Boronate ester cages with analogous steric shielding have been demonstrated to prevent hydrolysis under neutral conditions entirely, with dynamic exchange feasible only under acid or base catalysis [3].

Hydrolytic stability
Class-level inference

Steric shielding by cumylphenyl groups inferred to retard B–O hydrolysis

Supports formulation stability in humid environments

Mechanistic inference from boronate ester cage literature; direct rates unavailable

Hydrolytic stability Steric shielding Triaryl borates

Tri(p-cumylphenyl) Borate: Key Applications


Flame-Retardant SAN for High-Strength Parts

In SAN copolymer formulations, tri(p-cumylphenyl) borate at 3 phr delivers a 35% increase in tensile strength (to 13,500 psi) over unmodified control, outperforming cumylphenyl benzoate (11,200 psi) and cumylphenyl glutarate (10,500 psi) at identical loadings [1]. This makes it the preferred choice for electrical connector housings, appliance components, and other injection-molded parts where UL 94 V-0 flame retardancy must coexist with mechanical robustness. The dual impact-modifying and flame-retardant functionality eliminates the need for separate antimony oxide synergists or brominated additives, simplifying the formulation and reducing weight [2].

Phenolic Composites for Aerospace & Mass Transit

In unfilled phenolic resin (Bakelite 2620), tri(cumylphenyl) borate at 3 phr increased tensile strength by 23.6% over unmodified control (to 8,900 psi), while cumylphenyl benzoate and benzyl ether provided essentially no improvement [1]. This performance profile is critical for phenolic-based aircraft interior panels, railway carriage linings, and other mass transit applications governed by stringent fire-smoke-toxicity (FST) regulations including FAR 25.853 and EN 45545, where both flame retardancy and mechanical integrity are non-negotiable. The boron-based char promotion mechanism contributes to low smoke density compared to phosphorus-based alternatives [3].

Medical Housings: PC/ABS Gamma Stability

Boron compounds including triaryl borates have been specifically claimed in polycarbonate compositions for anti-yellowing upon exposure to sterilization irradiation (EP 0189583 A2) [1]. Tri(p-cumylphenyl) borate, with its 316°C flash point and sterically shielded boron center, offers the thermal stability necessary to survive polycarbonate melt processing (260–300°C) and the hydrolytic stability to withstand autoclave sterilization cycles. In PC/ABS blends, the impact-modifying contribution of the cumylphenyl groups partially offsets the embrittlement typically caused by phosphate ester flame retardants such as triphenyl phosphate and resorcinol bis(diphenyl phosphate) [2].

PVC & PS Construction: Impact & Flame Retardancy

The patent literature establishes that tri(cumylphenyl) borate functions as both a plasticizer for cellulose ethers/esters and a flame retardant in resins [1]. In polystyrene, addition of 2 phr cumylphenyl derivatives improved tensile strength, elongation, and notched Izod impact strength relative to unmodified polymer (Table VI) [2]. For rigid PVC building profiles, window frames, and conduit, this compound offers a single-additive solution that contributes to both impact modification and fire safety compliance (e.g., ASTM E84 Class A rating), reducing the total additive loading compared to systems requiring separate impact modifiers and flame retardants.

Application
Selection Property
Validation Focus
Flame-retardant SAN parts
Tensile reinforcement with char-promoting flame retardancy
Mechanical integrity under UL 94 V-0 flame conditions
Phenolic composites for mass transit
Dual flame retardancy and tensile enhancement without separate fillers
Compliance with FST standards (FAR 25.853 / EN 45545)
PC/ABS medical housings
Hydrolytic stability and gamma irradiation resistance
Anti-yellowing and mechanical property retention after sterilization
PVC & PS construction profiles
Impact modification with integrated flame retardancy
ASTM E84 surface burning and notched Izod impact evaluation
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